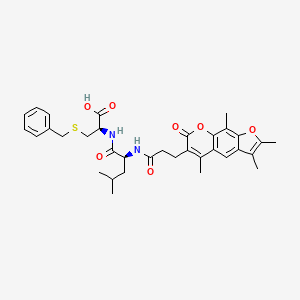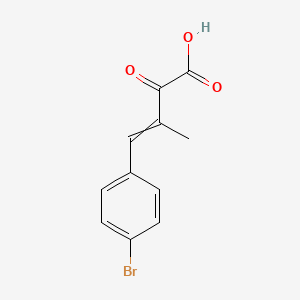
(Butan-2-yl)(difluoro)(5,6,7,8-tetrahydronaphthalen-2-yl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Butan-2-yl)(difluoro)(5,6,7,8-tetrahydronaphthalen-2-yl)silane is an organosilicon compound that features a silicon atom bonded to a butan-2-yl group, two fluorine atoms, and a 5,6,7,8-tetrahydronaphthalen-2-yl group. Organosilicon compounds are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Butan-2-yl)(difluoro)(5,6,7,8-tetrahydronaphthalen-2-yl)silane typically involves the reaction of a silicon precursor with the appropriate organic groups. One possible synthetic route could involve the hydrosilylation of a 5,6,7,8-tetrahydronaphthalene derivative with a difluorobutylsilane reagent under the influence of a platinum catalyst. The reaction conditions would likely include an inert atmosphere, such as nitrogen or argon, and a temperature range of 50-100°C.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process. Additionally, purification methods such as distillation or chromatography would be employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
(Butan-2-yl)(difluoro)(5,6,7,8-tetrahydronaphthalen-2-yl)silane can undergo various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the silicon-fluorine bonds to silicon-hydrogen bonds.
Substitution: The fluorine atoms can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Substitution reactions often require the presence of a catalyst, such as a transition metal complex, and may be carried out under mild to moderate temperatures.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Silanes with silicon-hydrogen bonds.
Substitution: Organosilicon compounds with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Butan-2-yl)(difluoro)(5,6,7,8-tetrahydronaphthalen-2-yl)silane can be used as a precursor for the synthesis of more complex organosilicon compounds. It can also serve as a reagent in various organic transformations, such as cross-coupling reactions.
Biology
In biological research, organosilicon compounds are often explored for their potential as bioactive molecules. This compound could be investigated for its interactions with biological macromolecules and its potential as a therapeutic agent.
Medicine
In medicine, organosilicon compounds have been studied for their potential use in drug delivery systems and as components of medical devices. The unique properties of this compound could make it a candidate for such applications.
Industry
In industry, this compound could be used in the production of advanced materials, such as silicone-based polymers and coatings. Its unique structure may impart desirable properties, such as thermal stability and chemical resistance.
Mecanismo De Acción
The mechanism of action of (Butan-2-yl)(difluoro)(5,6,7,8-tetrahydronaphthalen-2-yl)silane would depend on its specific application. In chemical reactions, the silicon atom can act as a nucleophile or electrophile, facilitating various transformations. In biological systems, the compound may interact with proteins or nucleic acids, potentially affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
(Butan-2-yl)(difluoro)(phenyl)silane: Similar structure but with a phenyl group instead of the 5,6,7,8-tetrahydronaphthalen-2-yl group.
(Butan-2-yl)(difluoro)(methyl)silane: Similar structure but with a methyl group instead of the 5,6,7,8-tetrahydronaphthalen-2-yl group.
(Butan-2-yl)(difluoro)(cyclohexyl)silane: Similar structure but with a cyclohexyl group instead of the 5,6,7,8-tetrahydronaphthalen-2-yl group.
Uniqueness
The uniqueness of (Butan-2-yl)(difluoro)(5,6,7,8-tetrahydronaphthalen-2-yl)silane lies in its combination of the butan-2-yl, difluoro, and 5,6,7,8-tetrahydronaphthalen-2-yl groups. This specific arrangement of functional groups can impart unique chemical and physical properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
918446-89-6 |
|---|---|
Fórmula molecular |
C14H20F2Si |
Peso molecular |
254.39 g/mol |
Nombre IUPAC |
butan-2-yl-difluoro-(5,6,7,8-tetrahydronaphthalen-2-yl)silane |
InChI |
InChI=1S/C14H20F2Si/c1-3-11(2)17(15,16)14-9-8-12-6-4-5-7-13(12)10-14/h8-11H,3-7H2,1-2H3 |
Clave InChI |
RXRMKGCWFQXBAR-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)[Si](C1=CC2=C(CCCC2)C=C1)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Ethoxy-6-(thiophen-3-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12615673.png)
![1-[(4-chlorophenyl)sulfonyl]-N-[3-oxo-3-(pyrrolidin-1-yl)propyl]piperidine-3-carboxamide](/img/structure/B12615678.png)
![N-[Ethoxy(phenyl)phosphoryl]-L-tryptophan](/img/structure/B12615690.png)
![2-(4-Methylphenyl)-5-[2-(4-methylphenyl)-2-nitroethenyl]furan](/img/structure/B12615696.png)

![4-(4-Chlorophenyl)-4-[4-(5-ethyl-1H-pyrazol-4-yl)phenyl]piperidine](/img/structure/B12615705.png)

![4-(Benzenesulfonyl)-2-[dimethyl(phenyl)silyl]butan-1-ol](/img/structure/B12615712.png)
![2-Pyridineacetamide, N-[(3-fluorophenyl)methyl]-5-phenyl-](/img/structure/B12615713.png)
![[1,1'-Biphenyl]-4-carboxamide, N-(cyclopropylmethyl)-2'-methyl-5'-(3-methyl-1H-1,2,4-triazol-5-yl)-](/img/structure/B12615716.png)
![1-Decyl-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridin-4(1H)-one](/img/structure/B12615727.png)

![Methyl 3-{[1-(propan-2-yl)piperidin-4-yl]oxy}benzoate](/img/structure/B12615735.png)
